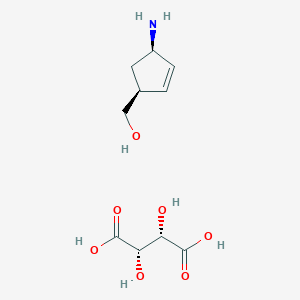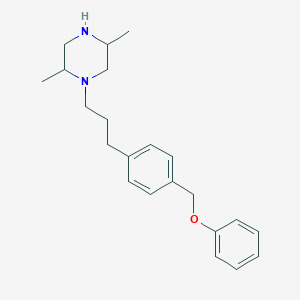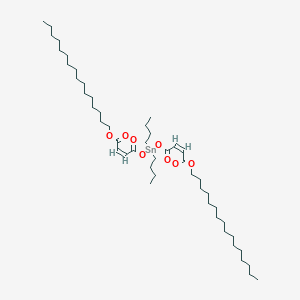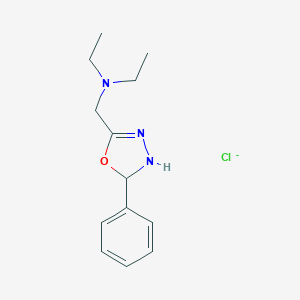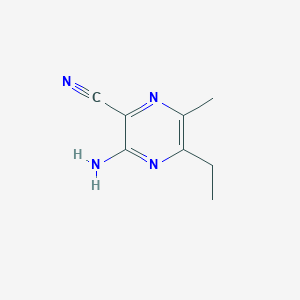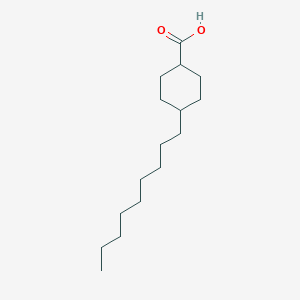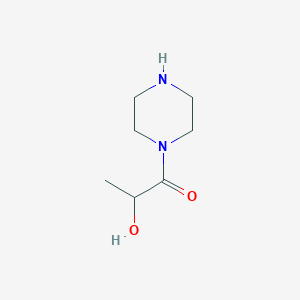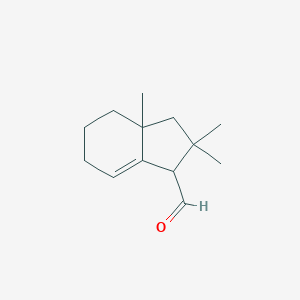![molecular formula C7H4N2O2 B025226 Pyrido[2,3-d][1,3]oxazin-4-one CAS No. 109171-82-6](/img/structure/B25226.png)
Pyrido[2,3-d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of pyrido[2,3-d][1,3]oxazin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes involved in various biological processes such as DNA replication, protein synthesis, and cell signaling pathways. Additionally, it may also act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemische Und Physiologische Effekte
Pyrido[2,3-d][1,3]oxazin-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cancer cell growth. Additionally, it has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Pyrido[2,3-d][1,3]oxazin-4-one has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using pyrido[2,3-d][1,3]oxazin-4-one in lab experiments include its diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it can be synthesized using various methods, which have been optimized to produce high yields. However, the limitations of using pyrido[2,3-d][1,3]oxazin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of pyrido[2,3-d][1,3]oxazin-4-one. One direction is the development of novel synthetic methods to produce more potent derivatives of pyrido[2,3-d][1,3]oxazin-4-one. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer, microbial infections, and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
Pyrido[2,3-d][1,3]oxazin-4-one can be synthesized using various methods, including the reaction of 2-aminopyridine and ethyl glyoxylate in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. These methods have been optimized to produce high yields of pyrido[2,3-d][1,3]oxazin-4-one.
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-d][1,3]oxazin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, pyrido[2,3-d][1,3]oxazin-4-one has been found to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
109171-82-6 |
|---|---|
Produktname |
Pyrido[2,3-d][1,3]oxazin-4-one |
Molekularformel |
C7H4N2O2 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
pyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C7H4N2O2/c10-7-5-2-1-3-8-6(5)9-4-11-7/h1-4H |
InChI-Schlüssel |
CJCQCWPVLWKLNG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=COC2=O |
Kanonische SMILES |
C1=CC2=C(N=C1)N=COC2=O |
Synonyme |
4H-Pyrido[2,3-d][1,3]oxazin-4-one(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



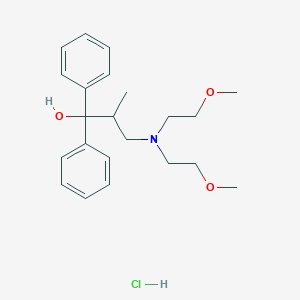
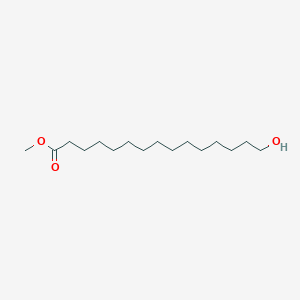
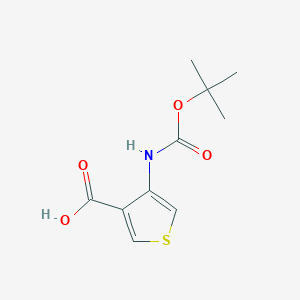
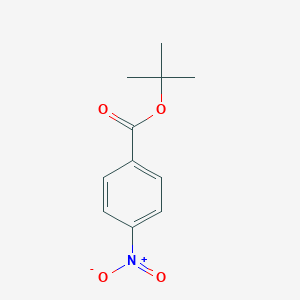
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
